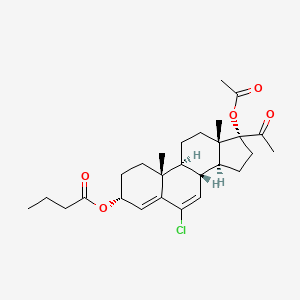

C27H37ClO5

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H37ClO5 |

|---|---|

Molecular Weight |

477.0 g/mol |

IUPAC Name |

[(3R,8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6-chloro-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] butanoate |

InChI |

InChI=1S/C27H37ClO5/c1-6-7-24(31)32-18-8-11-25(4)20-9-12-26(5)21(19(20)15-23(28)22(25)14-18)10-13-27(26,16(2)29)33-17(3)30/h14-15,18-21H,6-13H2,1-5H3/t18-,19-,20+,21+,25-,26+,27+/m1/s1 |

InChI Key |

WMNKNTNQPACBNC-LIHONZMJSA-N |

Isomeric SMILES |

CCCC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=C1)Cl)CC[C@@]4(C(=O)C)OC(=O)C)C)C |

Canonical SMILES |

CCCC(=O)OC1CCC2(C3CCC4(C(C3C=C(C2=C1)Cl)CCC4(C(=O)C)OC(=O)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Development of C27h37clo5

Strategies for the Chemical Synthesis of C27H37ClO5

The synthesis of this compound and related cycloastragenol (B1669396)/cyclocanthagenol derivatives often involves the chemical modification of the isolated natural products or their readily available forms. This semi-synthetic approach allows for targeted alterations to specific functional groups and the exploration of structure-activity relationships.

Identification and Utilization of Precursor Compounds for Derivatization

The primary precursor compounds for the synthesis of this compound and its analogues are cycloastragenol and cyclocanthagenol. These sapogenols are typically isolated from the roots of Astragalus species, such as Astragalus membranaceus and Astragalus trojanus. Cycloastragenol, for instance, is a sapogenin derived from astragaloside (B48827) IV through hydrolysis spandidos-publications.comnih.govcenmed.com. The availability of these natural products provides a foundation for semi-synthetic strategies aimed at generating a diverse library of derivatives.

Reaction Mechanisms and Controlled Synthetic Conditions Employed

The semi-synthesis of cycloastragenol and cyclocanthagenol derivatives, including compounds like this compound, utilizes a range of conventional organic reactions to introduce specific chemical modifications. Common reaction types employed include oxidation, esterification (acylation), alkylation, elimination, and condensation reactions spandidos-publications.comnih.govlabsolu.canih.govwikidata.org. These reactions are applied under controlled synthetic conditions to ensure regioselectivity and stereoselectivity where necessary, given the complex nature of the cycloartane (B1207475) skeleton. For example, acylation reactions can be used to modify hydroxyl groups present on the cycloastragenol core nih.gov. Oxidation reactions can also be employed to introduce carbonyl functionalities or modify existing hydroxyl groups nih.gov. The specific conditions, such as temperature, solvent, reagents, and reaction time, are carefully controlled to favor the desired product and minimize unwanted side reactions.

Chiral Synthesis and Stereochemical Resolution Approaches for this compound and Analogues

The cycloartane skeleton of precursors like cycloastragenol possesses multiple chiral centers, contributing to the stereochemical complexity of this compound and its analogues. Synthesizing specific stereoisomers or resolving racemic mixtures is a critical aspect of developing these compounds for research. While traditional chemical synthesis of such complex molecules with precise stereochemistry can be challenging, approaches include the use of optically active starting materials and chiral synthesis techniques. Chromatographic separation using chiral stationary phases can also be employed for the resolution of stereoisomers.

Furthermore, microbial biotransformation has emerged as a powerful and often more effective method for achieving stereoselective transformations and racemic resolution of complex molecules like triterpenoids. Endophytic fungi isolated from Astragalus species, for instance, have demonstrated the ability to perform specific and regioselective modifications, including hydroxylations at positions that are difficult to functionalize through conventional chemical methods. This biocatalytic approach offers advantages in terms of selectivity and milder reaction conditions compared to some chemical methods.

Semi-Synthesis of Analogues and Derivatives of this compound for Structural Exploration

Semi-synthesis plays a crucial role in the systematic exploration of the structural requirements for the biological activities of cycloastragenol and cyclocanthagenol derivatives. By selectively modifying the natural scaffolds, researchers can investigate the impact of different functional groups and structural features on the compound's properties.

Systematic Exploration of Structural Modifications for Research Objectives

The systematic exploration of structural modifications involves designing and synthesizing a series of derivatives with planned alterations to the core structure of cycloastragenol or cyclocanthagenol. This approach allows researchers to understand how changes in specific parts of the molecule affect its physical, chemical, and biological characteristics. The objective is often to identify structural motifs that are critical for desired research outcomes.

Optimization of Synthetic Pathways for Scalable Research Production

Optimization of chemical synthesis for research scale production involves a systematic approach to identify the most favorable reaction conditions. Key parameters typically subject to optimization include reaction temperature, reaction time, solvent system, concentration of reactants, and equivalents of reagents or catalysts gd3services.comrsc.orgwhiterose.ac.uk. The goal is to maximize the yield and purity of the desired product while minimizing the formation of byproducts and simplifying purification procedures gd3services.commt.com.

Considering the reported synthesis of this compound from compound A4 and thionyl chloride, potential optimization efforts could focus on the reaction conditions of this chlorination step. For instance, investigating the effect of temperature on the reaction rate and selectivity could reveal conditions that favor the formation of A28 over potential side products. Similarly, systematically varying the reaction time could help determine the optimal duration required for maximum conversion of the starting material to the desired product without significant degradation or formation of impurities. The choice of solvent can also significantly impact the reaction outcome, affecting solubility, reactivity, and potentially influencing the reaction pathway ic.ac.uk. Exploring different solvents or solvent mixtures might lead to improved yields and cleaner reaction profiles.

Furthermore, the stoichiometry of thionyl chloride relative to compound A4 is a critical factor. Optimizing the equivalents of thionyl chloride used can help drive the reaction to completion efficiently while avoiding excessive amounts of reagent that could lead to unwanted side reactions or complicate downstream processing.

Detailed research findings from optimization studies are typically presented as data tables illustrating the impact of varying specific parameters on the reaction yield and product purity. While specific optimization data for this compound synthesis were not extensively detailed in the provided search results, a representative example of how such data might appear during optimization is shown below. This hypothetical data illustrates the potential effect of varying reaction temperature on the yield of this compound.

| Experiment | Temperature (°C) | Reaction Time (h) | Solvent | Yield of this compound (%) |

| 1 (Initial) | 0 | 4 | THF | 43.9 yok.gov.tr |

| 2 | -10 | 4 | THF | 40.5 |

| 3 | 10 | 4 | THF | 55.2 |

| 4 | 10 | 3 | THF | 51.1 |

| 5 | 10 | 5 | THF | 54.8 |

| 6 | 10 | 4 | DCM | 48.7 |

Note: The data in this table is illustrative and based on the concept of optimizing a synthetic step; actual experimental results may vary.

Advanced Spectroscopic and Analytical Characterization of C27h37clo5 and Its Analogues

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating Beclomethasone Dipropionate from its analogues and potential degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques, while Gas Chromatography (GC) with derivatization offers an alternative approach.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies

HPLC and UPLC are powerful techniques for the separation and quantification of Beclomethasone Dipropionate and its related substances in bulk drug and pharmaceutical formulations. theses.cznih.gov These methods offer high resolution and sensitivity for purity assessment.

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Beclomethasone Dipropionate. nih.govresearchgate.net A common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water or a buffer solution. nih.govresearchgate.net UV detection is typically performed at a wavelength where the analyte exhibits maximum absorbance, often around 230-254 nm. theses.cznih.gov

UPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and increased sensitivity. lcms.cz A UPLC method for the determination of Beclomethasone Dipropionate impurities has been developed using a C18 column with a gradient elution of a phosphate (B84403) buffer and acetonitrile. lcms.cz

Interactive Data Table: HPLC and UPLC Methodologies for Beclomethasone Dipropionate Analysis

| Parameter | HPLC Method 1 nih.gov | HPLC Method 2 researchgate.net | UPLC Method lcms.cz |

| Stationary Phase | RP C18 (250 mm x 4.60 mm, 5 µm) | Hi Q Sil C18 (250 x 4.6 mm, 5 μm) | Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) |

| Mobile Phase | Methanol: Water (85:15 v/v) | 1 mM Ammonium acetate (B1210297) buffer: Acetonitrile (10:90 v/v) | Gradient: A) 20 mM phosphate buffer: ACN (70:30, v/v), B) 20 mM phosphate buffer: ACN (30:70, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |

| Detection | UV at 254 nm | UV at 223 nm | Not specified |

| Retention Time (BDP) | Not specified | 4.227 ± 0.013 min | Not specified |

Gas Chromatography (GC) Coupled with Derivatization Strategies

Gas chromatography is a powerful analytical technique for the separation of volatile compounds. However, corticosteroids like Beclomethasone Dipropionate are not sufficiently volatile or thermally stable for direct GC analysis. jfda-online.com Therefore, a derivatization step is necessary to convert the polar functional groups (hydroxyl and ketone) into less polar, more volatile derivatives. jfda-online.com

The most common derivatization strategy for corticosteroids is silylation, which involves replacing the active hydrogens in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.govsigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. researchgate.netnih.gov The derivatization reaction is typically carried out at elevated temperatures to ensure complete conversion. researchgate.netnih.gov

Following derivatization, the TMS-derivatives of Beclomethasone Dipropionate and its analogues can be separated on a capillary GC column and detected by a flame ionization detector (FID) or, more commonly, a mass spectrometer (MS). researchgate.netnih.gov

Interactive Data Table: GC Derivatization Strategies for Corticosteroids

| Parameter | General Silylation Method researchgate.netnih.gov |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Catalyst (optional) | Trimethylchlorosilane (TMCS) or Ammonium Iodide (NH4I) |

| Solvent | Pyridine or other aprotic solvents |

| Reaction Temperature | 60 - 110 °C |

| Reaction Time | 30 - 90 minutes |

Advanced Mass Spectrometry Techniques for Structural Elucidation and Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of the molecular formula of Beclomethasone Dipropionate and its analogues. When coupled with chromatographic separation techniques, it provides unparalleled sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. This technique is highly effective for the analysis of Beclomethasone Dipropionate in complex matrices such as biological fluids. nih.govnih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically as a protonated molecule [M+H]+. nih.gov

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity and is particularly useful for quantitative analysis and structural elucidation. nih.govnih.gov In LC-MS/MS, the protonated molecule of Beclomethasone Dipropionate is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process allows for the development of highly selective and sensitive quantification methods with very low detection limits, often in the picogram per milliliter (pg/mL) range. shimadzu.comshimadzu.com The fragmentation patterns also provide valuable information for confirming the structure of the parent molecule and its metabolites. nih.gov

Interactive Data Table: LC-MS/MS Parameters for Beclomethasone Dipropionate

| Parameter | LC-MS/MS Method nih.govshimadzu.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion (m/z) | 521.2 [M+H]+ |

| Product Ions (m/z) | 411.3, 319.1 |

| Detection Limit | As low as 5.0 pg/mL in human plasma |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of the trimethylsilyl (TMS) derivatives of Beclomethasone Dipropionate and its analogues. Following separation on the GC column, the derivatized molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI).

The EI process results in extensive fragmentation of the molecule, producing a characteristic mass spectrum that serves as a "fingerprint" for the compound. nih.gov This fragmentation pattern is highly reproducible and can be used for definitive identification by comparison with spectral libraries. The analysis of the fragmentation patterns of TMS-derivatized steroids can provide detailed structural information. nih.gov

Time-of-Flight Mass Spectrometry (TOF-MS) for High-Resolution Mass Determination

Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution mass spectrometry (HRMS) technique that can provide highly accurate mass measurements, typically with errors in the low parts-per-million (ppm) range. dtic.milmdpi.com When coupled with UPLC (UPLC-TOF-MS), it is a powerful tool for the unambiguous identification of compounds by determining their elemental composition. nih.govcopernicus.org

The high mass accuracy of TOF-MS allows for the confident determination of the molecular formula of Beclomethasone Dipropionate and its analogues, distinguishing them from other compounds with the same nominal mass. dtic.milmdpi.com This is particularly valuable in metabolite identification and in the characterization of unknown impurities. nih.gov

Interactive Data Table: High-Resolution Mass Determination of Beclomethasone Dipropionate

| Parameter | Theoretical Value | Typical TOF-MS Performance dtic.milmdpi.com |

| Molecular Formula | C27H37ClO5 | - |

| Monoisotopic Mass | 492.2302 | - |

| Measured Accurate Mass | - | Within < 5 ppm error |

| Mass Resolution | - | > 10,000 FWHM |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique utilized for determining the elemental composition of a sample at trace and ultra-trace levels. nih.govnih.gov This method is distinguished by its high sensitivity, enabling the measurement of elements at concentrations as low as parts-per-billion (ppb) or even parts-per-trillion (ppt). youtube.com The process involves introducing a sample, typically in liquid form, into a high-temperature argon plasma. nih.gov The plasma, an ionized gas, atomizes the sample and then ionizes the resulting atoms. nih.govnih.gov These ions are subsequently guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly precise elemental and isotopic analysis. springernature.com

In the context of the organic compound this compound, ICP-MS serves two primary quality assurance roles. Firstly, it is employed to confirm the elemental formula by verifying the presence and isotopic signature of heteroatoms, such as chlorine. While techniques like combustion analysis provide the percentage of carbon, hydrogen, and nitrogen, ICP-MS offers exceptional sensitivity for elements like halogens. Secondly, it is crucial for detecting and quantifying trace metal impurities that may be present from synthesis catalysts or manufacturing processes. Ensuring the absence of heavy metals and other elemental contaminants is a critical step in the quality control of pharmaceutical compounds. clariant.com

Below is a data table illustrating the application of ICP-MS for the elemental analysis of this compound, showing both the confirmation of chlorine content and purity analysis for common metallic impurities.

Table 1: ICP-MS Elemental Analysis Data for this compound

| Element | Analysis Type | Theoretical Value | Measured Value | Acceptance Criteria |

|---|---|---|---|---|

| Chlorine (Cl) | Compositional Verification | 7.42% | 7.45% | ± 0.3% of Theoretical |

| Lead (Pb) | Impurity Analysis | - | <0.1 ppm | ≤ 0.5 ppm |

| Mercury (Hg) | Impurity Analysis | - | <0.05 ppm | ≤ 0.1 ppm |

| Palladium (Pd) | Impurity Analysis | - | <1 ppm | ≤ 5 ppm |

| Iron (Fe) | Impurity Analysis | - | 2.1 ppm | ≤ 10 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the molecular structure of organic compounds. sigmaaldrich.com It operates by observing the behavior of atomic nuclei with a non-zero nuclear spin, such as ¹H (proton) and ¹³C, in a strong magnetic field. uomosul.edu.iq The chemical environment surrounding each nucleus influences its resonance frequency, resulting in a chemical shift (δ) that provides detailed information about the molecule's connectivity and stereochemistry. uomosul.edu.iqthieme-connect.de

¹H NMR Spectroscopy provides information about the types of protons in a molecule and their proximity to one another. The integration of each signal corresponds to the number of protons it represents, while the splitting pattern (multiplicity) reveals the number of adjacent protons. youtube.com

¹³C NMR Spectroscopy reveals the number of chemically non-equivalent carbon atoms in a molecule. udel.edumasterorganicchemistry.com Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. thieme-connect.de The chemical shift of each carbon signal indicates its electronic environment, such as its hybridization and proximity to electronegative atoms. oregonstate.edulibretexts.org

For a molecule with the formula this compound, NMR spectroscopy is the primary tool for elucidating its complex three-dimensional structure. The precise chemical shifts and coupling constants allow researchers to piece together the carbon skeleton and determine the relative configuration of stereocenters.

Table 2: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.31 | d, J=8.5 Hz | 1H | Aromatic C-H |

| 6.25 | d, J=8.5 Hz | 1H | Aromatic C-H |

| 6.10 | s | 1H | Olefinic C-H |

| 4.85 | dd, J=9.2, 3.5 Hz | 1H | CH-O |

| 4.20 | m | 1H | CH-Cl |

| 0.85 - 2.50 | m | ~29H | Aliphatic & Methyl Protons |

Table 3: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 205.4 | Ketone C=O |

| 175.8 | Ester C=O |

| 165.2 | Olefinic Quaternary C |

| 152.7 | Aromatic C-H |

| 129.1 | Aromatic C-H |

| 124.5 | Olefinic C-H |

| 90.3 | CH-O |

| 65.7 | CH-Cl |

| 15.5 - 55.0 | Aliphatic & Methyl Carbons |

Integration of Hyphenated Analytical Techniques in this compound Research (e.g., HPLC-SPE-NMR-TOF-MS)

Hyphenated techniques involve the powerful combination of two or more analytical methods to achieve a level of separation and identification that is not possible with a single instrument. chemijournal.comnih.gov The coupling of a separation technique, like High-Performance Liquid Chromatography (HPLC), with spectroscopic detectors provides a comprehensive analysis of complex mixtures. asdlib.orgijnrd.org

The advanced hyphenated system HPLC-SPE-NMR-TOF-MS represents a state-of-the-art platform for the analysis of compounds like this compound, particularly in complex matrices such as biological fluids or reaction mixtures. nih.govnih.gov

HPLC (High-Performance Liquid Chromatography) first separates the parent compound from its analogues, impurities, or metabolites based on their physicochemical properties. ox.ac.uk

SPE (Solid-Phase Extraction) acts as an interface, trapping and concentrating the separated components from the HPLC eluent. This step is crucial as it allows for the removal of HPLC solvents and transfer into a deuterated solvent suitable for NMR analysis. chromatographyonline.comresearchgate.net

NMR (Nuclear Magnetic Resonance) spectroscopy is then performed on the isolated and concentrated analyte, providing unambiguous structural identification. chromatographyonline.com

TOF-MS (Time-of-Flight Mass Spectrometry) runs in parallel or sequentially, providing high-resolution mass data for each separated peak. This allows for the rapid determination of the elemental composition and confirmation of the molecular weight of the parent compound and any related substances. nih.govresearchgate.net

This integrated approach is exceptionally valuable for metabolism studies, forced degradation studies, and impurity profiling, as it allows for the separation and full structural characterization of unknown compounds present at very low levels without the need for laborious preparative isolation. nih.gov

Table 4: Illustrative Data from HPLC-SPE-NMR-TOF-MS Analysis of a this compound Sample

| Peak No. | HPLC RT (min) | TOF-MS [M+H]⁺ (m/z) | Elemental Formula | Key ¹H NMR Signal (δ, ppm) | Identification |

|---|---|---|---|---|---|

| 1 | 12.5 | 495.2349 | C₂₇H₃₆O₆ | 4.95 (d, J=4.0 Hz) | Metabolite (Hydroxylated) |

| 2 | 15.8 | 479.2399 | C₂₇H₃₈ClO₅ | 4.85 (dd, J=9.2, 3.5 Hz) | Parent Compound (this compound) |

| 3 | 17.2 | 443.2659 | C₂₇H₃₉O₅ | 4.80 (m) | Impurity (Dechlorinated) |

Rigorous Data Analysis and Quality Assurance Protocols in Advanced Analytical Chemistry

To ensure that analytical results are reliable, accurate, and fit for purpose, rigorous data analysis and quality assurance (QA) protocols are essential. researchgate.netfiveable.me A comprehensive quality system encompasses all aspects of the analytical process, from sample receipt to final reporting, and is critical when characterizing compounds like this compound. eurachem.org Key components of such a system include method validation, internal quality control, and adherence to established standards. researchgate.netrsc.org

Method Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It involves evaluating specific performance characteristics:

Accuracy: The closeness of the test results to the true value. fiveable.me

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is often expressed as repeatability (short-term) and reproducibility (long-term, inter-laboratory). fiveable.me

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. fiveable.me

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. eurachem.org

Implementing these QA protocols ensures the integrity and validity of the data generated by advanced instrumentation, providing confidence in the identity, purity, and quality of the compound under investigation. researchgate.net

Table 5: Key Quality Assurance Parameters for an HPLC Purity Method for this compound

| Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Accuracy | 98.0% - 102.0% recovery | Ensures the measured value is close to the actual value. |

| Precision (Repeatability) | RSD ≤ 1.0% | Confirms consistency of results in a single run. |

| Specificity | Peak purity > 99.5%; baseline resolution from known impurities | Guarantees the signal is from the target analyte only. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Verifies the method's response is proportional to concentration. |

| LOQ | Signal-to-Noise Ratio ≥ 10 | Defines the lowest level for reliable quantitative measurement. |

Mechanistic Investigations of Biological Activities of C27h37clo5 in Preclinical Models

Elucidation of Cellular and Molecular Targets of C27H37ClO5 and its Derivatives

Understanding the specific cellular and molecular components that a compound interacts with is fundamental to defining its biological effects. For this compound, investigations have aimed to identify its targets and the downstream consequences of these interactions.

Identification of Specific Biological Pathways and Signaling Cascades Modulated

Based on available information, this compound has been explored in the context of its cytotoxic effects on cancer cell lines yok.gov.tr. While detailed specific pathways modulated by this compound itself are not extensively described in the provided search results, studies on related compounds or the general areas of cancer biology and inflammation provide context for the types of pathways that are typically investigated. These often include pathways involved in cell cycle control, apoptosis, and various signaling cascades that promote cell proliferation and survival nih.govsigmaaldrich.comnih.govnih.gov. For instance, research on other compounds with anti-cancer activity frequently examines their impact on pathways such as PI3K/AKT/mTOR, MAPK, and NF-κB signaling, which are commonly dysregulated in various cancers melscience.comnih.govbyjus.com.

Characterization of Receptor-Ligand Interactions and Binding Affinities

Specific data characterizing the direct receptor-ligand interactions and binding affinities of this compound is not available in the provided search results. This type of characterization typically involves techniques to measure how strongly and specifically a compound binds to potential target receptors or enzymes mdpi.comfrontiersin.orgmdpi.complos.orgbmglabtech.com. While the chemical structure (this compound) suggests a complex molecule that could potentially interact with various biological targets, the precise details of these interactions for this specific compound were not found.

Analysis of Enzyme Inhibition or Activation Mechanisms (e.g., inflammatory kinases like TBK1, IKKε, or tyrosine kinases)

Information specifically detailing the enzyme inhibition or activation mechanisms of this compound, including its effects on inflammatory kinases like TBK1, IKKε, or tyrosine kinases, is not present in the provided search results. Studies on other compounds have demonstrated the importance of targeting kinases such as TBK1 and IKKε in modulating inflammatory responses and in the context of cancer melscience.comnih.govyoutube.comcrownbio.comnih.govnih.gov. Tyrosine kinases are also significant targets in cancer therapy due to their roles in cell growth and signaling nih.gov. While these are relevant areas of investigation for compounds with potential anti-inflammatory or anti-cancer activity, specific findings for this compound regarding these targets were not identified.

In Vitro Biological Activity Studies Utilizing this compound

In vitro studies using cell-based assays are fundamental in the preclinical evaluation of a compound's biological activity, providing insights into its effects on living cells.

Cell-Based Assays for Efficacy and Potency Assessment (e.g., cytotoxicity against specific cancer cell lines)

This compound has been evaluated for its cytotoxic effects against specific cancer cell lines. In one study involving semi-synthetic derivatives, including compounds potentially related to this compound, screening was performed against a panel of four different cancer cell lines: human prostate cancer cell lines (PC-3 and DU-145), human colon adenocarcinoma cell line (HT-29), and human breast adenocarcinoma cell line (MDA-MB-231) yok.gov.tr. The study indicated that some derivatives showed higher activity than the starting material, with several exhibiting IC50 values below 10 µM against specific cell lines yok.gov.tr. While the precise IC50 values specifically for the compound with the exact formula this compound were not explicitly provided in the search snippet, its inclusion in this screening panel suggests it was assessed for its ability to inhibit the growth or viability of these cancer cells. Cell-based assays like the MTT assay are commonly used for such cytotoxicity assessments, determining the concentration of a compound required to reduce cell viability by 50% (IC50) nih.govnih.gov.

High-Throughput Screening and Phenotypic Profiling Methodologies

High-throughput screening (HTS) is a widely used approach in drug discovery to rapidly test large libraries of compounds for a specific biological activity sigmaaldrich.com. Phenotypic profiling involves assessing the effect of compounds on cellular phenotypes, which can provide insights into their mechanisms of action in a target-agnostic manner. While the search results describe HTS and phenotypic profiling methodologies in general terms and their application in cancer research, there is no specific information detailing the use of these exact methodologies specifically for this compound in the provided snippets. The screening mentioned in section 4.2.1 yok.gov.tr could be part of a moderate-throughput screening effort for a focused library of derivatives.

Investigation of Molecular Markers and Cellular Responses

Investigation into the biological activities of a compound in preclinical models often involves assessing its impact at the molecular and cellular levels. This includes examining changes in molecular markers, such as phosphorylation states of key proteins, and analyzing cellular responses, such as the secretion of cytokines. These investigations provide insights into the compound's mechanism of action and the downstream effects of its interaction with biological systems.

Cellular messengers, including cytokines, hormones, and growth factors, play crucial roles in cell communication and can trigger complex intracellular cascades upon binding to specific receptors. Many of these signaling pathways involve protein phosphorylation, a transient but heavily regulated process where the addition or removal of phosphate (B84403) groups alters protein activity. For instance, phosphorylation of transcription factors can regulate gene expression, leading to various cellular responses, including the production and secretion of cytokines. Cytokines, as secreted proteins, can be measured to understand the immune or inflammatory response modulated by a compound.

While this compound has been identified as a semi-synthetic derivative of astragenol (B6596355) and has shown cytotoxic activity against certain cancer cell lines in preclinical studies, detailed research findings specifically on its effects on phosphorylation markers or its induced cytokine secretion profile in these models were not found in the provided search results. Studies on other compounds demonstrate the importance of these investigations; for example, a histamine (B1213489) analogue was shown to modulate IRF7 phosphorylation and reduce interferon and pro-inflammatory cytokine production by targeting CXCR4 in lupus models. Similarly, studies on LRRK2 have shown its role in controlling inflammatory cytokine production through NF-κB phosphorylation in dendritic cells.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development. SAR explores the relationship between the chemical structure of a molecule and its observed biological activity. By systematically modifying the chemical structure of a compound and evaluating the resulting changes in biological efficacy, researchers can identify which parts of the molecule are essential for its activity and how structural variations influence potency and selectivity. This knowledge is crucial for optimizing lead compounds and designing new molecules with improved properties.

SAR studies typically involve the synthesis of a series of structurally related compounds, known as analogues, which are then tested in relevant biological assays. The data from these assays are analyzed to correlate specific structural features with the measured biological responses.

Correlation of Defined Chemical Structural Features with Observed Biological Efficacy

The primary goal of this aspect of SAR studies is to establish clear links between specific chemical groups or structural arrangements within a molecule and the magnitude or nature of its biological effect. For instance, modifying a functional group, altering the stereochemistry, or changing the size and shape of the molecule can all impact how it interacts with its biological target, thereby affecting its efficacy.

In the case of this compound, which is reported as a semi-synthetic derivative of astragenol with cytotoxic activity against cancer cell lines, SAR studies on its analogues would involve synthesizing compounds with targeted modifications to the core astragenol structure and evaluating their cytotoxicity against the same cancer cell lines. By comparing the activity of these analogues to that of this compound and the parent compound, researchers can begin to understand which structural changes enhance or diminish the cytotoxic effect. The study mentioning this compound indicated that some semi-synthetic derivatives of cyclocanthagenol and cycloastragenol (B1669396) showed greater activity than the starting materials. However, detailed data explicitly correlating specific chemical structural features of this compound analogues with quantitative measures of their biological efficacy were not presented in the provided search results.

Elucidation of Essential Pharmacophoric Elements for Target Engagement

Elucidating essential pharmacophoric elements involves identifying the critical structural features, spatial arrangements, and electronic properties of a molecule that are necessary for it to bind to its biological target and exert its effect. A pharmacophore represents the ensemble of steric and electronic features that is necessary to ensure optimal molecular interactions with a specific biological target structure to trigger (or block) its biological response.

Through SAR studies, by observing which modifications are tolerated or detrimental to activity, researchers can infer the nature of the interaction site on the biological target. This can involve identifying key hydrogen bond donors/acceptors, hydrophobic regions, charged centers, or specific spatial constraints required for binding. While the concept of identifying essential pharmacophoric elements is a standard part of SAR investigations, specific details regarding the pharmacophoric elements of this compound responsible for its observed cytotoxic activity were not found in the provided search results.

Principles of Rational Design for Enhanced or Modified Biological Activity

Rational design, guided by SAR information, involves using the understanding of structure-activity relationships and pharmacophoric elements to intentionally design and synthesize new analogues with predicted improvements in biological activity or modified properties. This contrasts with empirical screening, where compounds are tested without a specific hypothesis about their interaction with the target.

Based on SAR data, medicinal chemists can make informed decisions about which parts of the molecule to modify to potentially increase potency, improve selectivity for a particular target, enhance pharmacokinetic properties (though this is outside the scope of this article), or reduce potential off-target effects. For example, if SAR studies reveal that a certain functional group is crucial for binding, analogues might be designed to optimize the presentation or interaction of that group. If a region of the molecule is found to be tolerant to modification, this might present an opportunity to introduce structural features that improve solubility or metabolic stability. Rational design is an iterative process, where the design, synthesis, and testing of new analogues continuously refine the understanding of SAR.

Computational and Theoretical Chemistry Approaches Applied to C27h37clo5

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are fundamental computational techniques used to predict the preferred orientation (binding mode) and affinity of a ligand molecule, such as C27H37ClO5, when bound to a biological target, typically a protein or nucleic acid. These methods are crucial in understanding molecular recognition and are widely applied in structure-based drug design and chemical biology.

Prediction of Ligand-Protein Binding Modes and Energetics

Predicting how this compound might interact with a target protein involves computationally placing the ligand into the protein's binding site and evaluating the resulting interactions. Docking algorithms explore various possible binding orientations and conformations of the ligand to find the most energetically favorable poses. Scoring functions are used to estimate the strength of the interaction between the ligand and the protein, often expressed as a binding score or predicted binding energy. These predictions can help identify key residues in the protein that interact with specific parts of this compound, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. The predicted binding modes provide structural hypotheses for how the compound exerts its biological effects, if any, at a molecular level. The accuracy of these predictions is continuously being improved through advanced scoring functions and machine learning approaches.

Conformational Analysis and Dynamics of this compound

Understanding the intrinsic conformational preferences and flexibility of this compound is a prerequisite for accurate docking and molecular dynamics simulations. Conformational analysis involves exploring the different three-dimensional arrangements that the molecule can adopt by rotating around single bonds. For a complex molecule like this compound, which likely contains multiple rotatable bonds and potentially rigid ring systems (if it is indeed a steroid derivative), this analysis is critical. Computational methods such as systematic conformational searching or molecular dynamics simulations can identify low-energy conformers. The relative energies and barriers between different conformations influence the molecule's shape and how it presents itself for binding to a target. Studying the dynamics of these conformations reveals the flexibility of the molecule and how its shape might change upon binding or in different environments.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure of this compound. These calculations can reveal details about the distribution of electrons, charges, and molecular orbitals, which are fundamental to understanding the molecule's properties and reactivity.

Prediction of Electronic Properties and Spectroscopic Signatures

Quantum chemical calculations, such as Density Functional Theory (DFT), can predict various electronic properties of this compound. These include molecular orbital energies (e.g., HOMO and LUMO), partial atomic charges, dipole moment, and polarizability. These properties influence the molecule's chemical behavior and its interactions with its environment or biological targets. Furthermore, quantum chemistry can be used to simulate spectroscopic properties, such as vibrational frequencies (infrared and Raman spectroscopy) and electronic transitions (UV-Vis spectroscopy). Comparing predicted spectra with experimental data, if available, can aid in the identification and characterization of this compound.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are invaluable for studying the potential reactivity of this compound and elucidating the mechanisms of chemical reactions it might undergo. By calculating the energies of reactants, products, intermediates, and transition states, computational chemistry can map out reaction pathways and determine activation energies. This allows for the prediction of reaction feasibility and the identification of the most likely reaction routes. For a molecule like this compound, computational studies could explore its metabolic transformations or its degradation pathways under various conditions.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules and their complexes. Unlike static docking studies, MD simulations allow the molecule and its environment (e.g., solvent, protein) to move and interact over time, providing a more realistic picture of dynamic processes.

MD simulations of this compound in solution can provide detailed information about its conformational flexibility and how its shape changes over time. This is particularly important for molecules with multiple rotatable bonds or flexible ring systems. When applied to the complex of this compound bound to a protein target, MD simulations can explore the stability of the binding pose predicted by docking, identify alternative binding modes, and quantify the strength and duration of specific interactions between the ligand and the protein. MD simulations can also shed light on the role of the solvent and the protein's flexibility in the binding process. By simulating the system for extended periods, researchers can gain a more complete understanding of the dynamic nature of ligand-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used computational technique that seeks to correlate the structural and physicochemical properties of chemical compounds with their biological activities using statistical methods nih.govmdpi.com. The fundamental principle behind QSAR is that the biological activity of a compound is a function of its molecular structure and properties mdpi.comchemmethod.com. By establishing mathematical models that link molecular descriptors (numerical representations of molecular features) to observed biological activities, QSAR models can be used to predict the activity of untested compounds and to gain insights into the structural features that are critical for activity nih.govmdpi.com.

The QSAR modeling process typically involves several key steps: selecting a set of compounds with known structures and biological activities, calculating molecular descriptors that quantify various aspects of their electronic, steric, and topological properties, and then employing statistical methods (such as multiple linear regression, principal components analysis, or even machine learning algorithms) to build a predictive model mdpi.comchemmethod.comscirp.org. Model validation is a crucial step to ensure the reliability and predictive power of the developed QSAR model nih.govscirp.org.

For a compound like this compound, if a series of structurally related compounds with measured biological activities were available, QSAR modeling could be applied. This would involve calculating descriptors for this compound and its analogues and building a model to predict the activity of this compound or to understand which structural features contribute most significantly to the observed activity within that series. QSAR studies have been successfully applied to various compound classes to predict diverse biological activities, including anti-inflammatory effects, anti-HIV-1 activity, and antituberculosis activity chemmethod.comscirp.orgresearchcommons.org. Although no specific QSAR study on this compound was found, the methodology provides a powerful framework for predicting its potential biological interactions based on its molecular structure and properties, assuming relevant activity data for related compounds exists.

Application of Machine Learning and Deep Learning Algorithms in this compound Research

Machine learning (ML) and deep learning (DL) algorithms are increasingly being integrated into computational chemistry and drug discovery workflows, offering powerful tools for tasks such as predicting molecular properties, virtual screening, and designing novel molecules schrodinger.comsnu.ac.krnih.govmdpi.com. These data-driven approaches can learn complex relationships within large datasets, potentially accelerating the discovery process schrodinger.comsnu.ac.kr.

ML methods develop predictive models by training on existing datasets of molecules and their associated properties or activities schrodinger.com. Compared to traditional physics-based methods, ML approaches can generate results much faster, although their effectiveness is often dependent on the quality and relevance of the training data schrodinger.com. Deep learning, a subset of machine learning utilizing artificial neural networks with multiple layers, has shown particular promise in handling complex chemical data and tasks like identifying high-efficacy drug compounds nih.govmdpi.com.

In the context of this compound research, ML and DL algorithms could be applied in several ways. For instance, if a large dataset of compounds, including this compound, and their interactions with a specific biological target were available, ML models could be trained to predict the binding affinity or activity of this compound schrodinger.com. These models could leverage various molecular representations, such as molecular fingerprints or graph-based representations, to capture the structural information of the compounds. Deep learning models, like convolutional networks or recurrent neural networks, have been explored for tasks ranging from predicting solubility to generating novel molecular structures with desired properties nih.govnih.govgithub.com.

The application of ML/DL to this compound would involve selecting appropriate algorithms, preparing and featurizing the molecular data, training the model on a relevant dataset, and validating its predictive performance. While the search results demonstrate the broad applicability of ML and DL in chemical research and drug discovery snu.ac.krnih.govmdpi.comnih.govgithub.comacs.orgethz.charxiv.org, no specific studies detailing the application of these methods directly to this compound were found. However, the general principles and demonstrated successes of ML/DL in predicting chemical properties and biological activities suggest that these techniques could be valuable tools for studying this compound if suitable datasets become available.

Future Research Directions and Emerging Avenues for C27h37clo5

Development of Novel Synthetic Strategies for Accessing C27H37ClO5 and its Diverse Analogues

The future of this compound research is intrinsically linked to the development of innovative and efficient synthetic strategies. A significant area of focus will be the application of multicomponent reactions (MCRs). MCRs are powerful tools in modern medicinal chemistry that allow for the creation of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. sotelolab.es These reactions offer a high degree of "atom economy," meaning that most of the atoms of the reactants are incorporated into the final product. sotelolab.es This approach is not only time-saving and cost-effective but also environmentally friendly. sotelolab.es

By employing MCRs, chemists can generate extensive libraries of this compound analogues. This structural diversity is crucial for exploring the structure-activity relationships (SAR) of the compound, which in turn can lead to the identification of derivatives with improved properties. nih.gov The goal is to create a range of molecules with varied functional groups and stereochemistries to systematically probe their biological targets and refine their activity.

Table 1: Key Advantages of Multicomponent Reactions in Synthesizing this compound Analogues

| Feature | Description | Reference |

| Efficiency | Combines multiple steps into a single reaction, reducing synthesis time. | sotelolab.es |

| Complexity | Generates complex molecular structures from simple precursors in one pot. | sotelolab.es |

| Diversity | Enables the rapid creation of a large and diverse library of analogues. | sotelolab.es |

| Atom Economy | Maximizes the incorporation of reactant atoms into the final product, minimizing waste. | sotelolab.es |

| Cost-Effectiveness | Reduces the need for costly purification of intermediate compounds. | sotelolab.es |

Advanced Mechanistic Elucidation of Biological Actions at the Systems Level

Understanding how this compound interacts with biological systems is a paramount goal for future research. Moving beyond single-target interactions, the focus will shift to a more holistic, systems-level understanding of its biological actions. This involves investigating the compound's effects on complex cellular networks and pathways.

A key aspect of this will be the use of advanced molecular modeling and simulation techniques. These computational methods can help to predict the binding modes of this compound and its analogues with their biological targets, providing insights into the structural basis of their activity. nih.gov Furthermore, researchers will likely explore the compound's potential to modulate inflammatory processes by targeting receptors like Toll-like receptors (TLRs), which are crucial components of the innate immune system. nih.gov The aim is to build a comprehensive picture of the compound's mechanism of action, from the molecular to the organismal level.

Integration of Multi-Omics Approaches in Comprehensive Compound Characterization

To gain a deeper understanding of the biological impact of this compound, future studies will increasingly rely on the integration of multiple "omics" technologies. nih.gov This multi-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive view of the molecular changes induced by the compound. mdpi.com For instance, transcriptomics can reveal changes in gene expression, while proteomics can identify alterations in protein levels and metabolomics can uncover shifts in metabolic pathways. nih.gov

By integrating these diverse datasets, researchers can identify the key biological pathways and networks that are modulated by this compound. nih.gov This approach has the potential to uncover novel biomarkers of the compound's activity and provide a more complete understanding of its mechanism of action. researchgate.net The use of advanced computational methods, including deep learning, will be crucial for integrating and interpreting these large and complex multi-omics datasets. researchgate.net

Table 2: Overview of Multi-Omics Technologies for this compound Characterization

| Omics Field | Focus of Analysis | Potential Insights | Reference |

| Genomics | DNA sequence and structure | Identifies genetic factors influencing compound response. | mdpi.com |

| Transcriptomics | RNA transcripts (gene expression) | Reveals changes in gene activity following compound exposure. | nih.gov |

| Proteomics | Proteins and their modifications | Uncovers alterations in protein expression and function. | nih.gov |

| Metabolomics | Small molecules (metabolites) | Elucidates the impact on cellular metabolism and biochemical pathways. | researchgate.net |

Innovation in Advanced Analytical Platforms for Precise Compound Analysis and Discovery

The precise analysis and characterization of this compound and its metabolites are critical for all aspects of its research and development. Future advancements in analytical chemistry will play a pivotal role in this endeavor. High-performance analytical platforms, particularly those based on mass spectrometry (MS), will be instrumental. laberca.org Techniques such as liquid chromatography-mass spectrometry (LC-MS) will be essential for the sensitive and selective detection and quantification of the compound in complex biological matrices. researchgate.net

Furthermore, high-resolution mass spectrometry (HRMS) will provide accurate mass measurements, enabling the confident identification of the compound and its metabolites. laberca.org These advanced analytical techniques are not only crucial for pharmacokinetic and metabolism studies but also for ensuring the quality and purity of synthetic batches of this compound and its analogues. The development of automated analytical workflows will also enhance the throughput and reproducibility of these analyses. researchgate.net

Application of Artificial Intelligence and Data Science in Compound Design and Activity Prediction

AI can also be used to analyze large datasets from multi-omics studies, helping to identify complex patterns and correlations that may not be apparent through traditional analysis methods. researchgate.net As AI technologies continue to evolve, their integration into the research pipeline for this compound will accelerate the pace of discovery and lead to a more rational and data-driven approach to compound design and development. youtube.com

Q & A

Q. How can researchers ensure the ecological validity of this compound’s antimicrobia l activity in lab vs. natural environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.